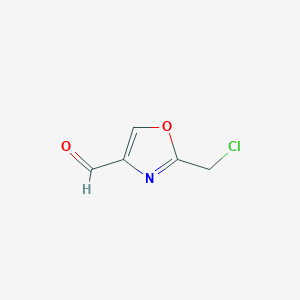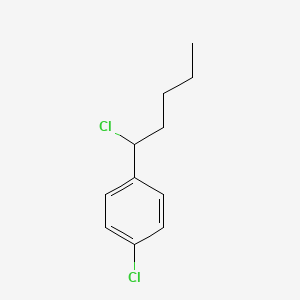
Benzene, 1-chloro-4-(1-chloropentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(1-chloropentyl)-: is an organic compound with the molecular formula C11H14Cl2 . It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropentyl group and a chlorine atom at the para position. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-chloropentyl)- typically involves the chlorination of 1-pentylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute the hydrogen atoms on the benzene ring and the pentyl chain.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloropentyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1-chloropentyl)- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of Benzene, 1-chloro-4-(1-chloropentyl)- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This can result in the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
Substitution: Substituted benzene derivatives (e.g., phenols, amines).
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(1-chloropentyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic hydrocarbons on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and biodegradation of similar substances.
Medicine: While not directly used as a drug, Benzene, 1-chloro-4-(1-chloropentyl)- can be employed in medicinal chemistry to develop new pharmaceuticals. Its structural features can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its chlorinated structure imparts desirable properties such as stability and resistance to degradation, making it suitable for various applications.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-chloropentyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring and the alkyl chain can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes and accumulate in lipid-rich tissues, where it can exert its effects.
Comparison with Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
1-Chloro-4-methylbenzene: A benzene ring with a chlorine atom and a methyl group at the para position.
1-Chloro-4-(chloromethyl)benzene: A benzene ring with a chlorine atom and a chloromethyl group at the para position.
Uniqueness: Benzene, 1-chloro-4-(1-chloropentyl)- is unique due to the presence of both a chlorinated alkyl chain and a chlorine atom on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and lipophilicity, compared to other chlorinated benzene derivatives. Its structure allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
134573-99-2 |
|---|---|
Molecular Formula |
C11H14Cl2 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-chloro-4-(1-chloropentyl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3 |
InChI Key |
YFWPKNXUQKCNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
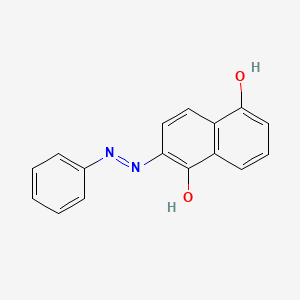
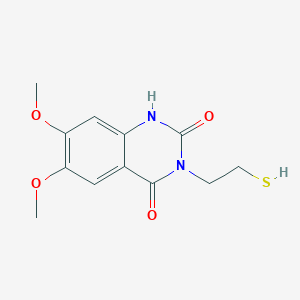
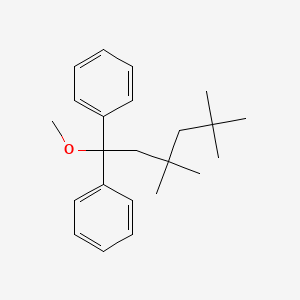

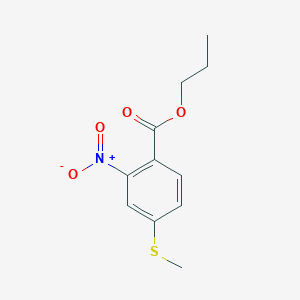
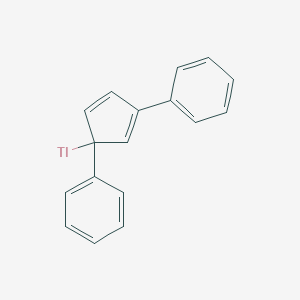
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
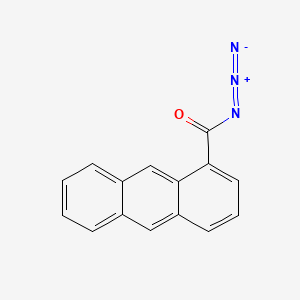
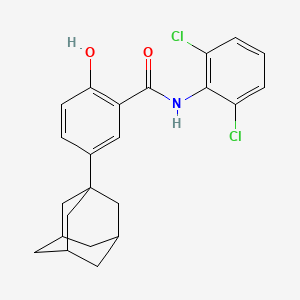
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
